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Compound of Interest

Compound Name: Akuammiline

Cat. No.: B13399824 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Akuammiline alkaloids are a class of monoterpenoid indole alkaloids

characterized by a complex caged-like structure. The precise determination of their intricate

stereochemistry and connectivity is crucial for understanding their biological activity and for

guiding synthetic and semi-synthetic efforts in drug discovery. Nuclear Magnetic Resonance

(NMR) spectroscopy is the most powerful tool for the complete structural elucidation of these

complex natural products in solution. This document provides detailed application notes and

protocols for the comprehensive NMR analysis of the Akuammiline scaffold, using its close

analog, 19-(Z)-Akuammidine, as a primary example for which complete NMR assignments

have been reported.

Data Presentation: NMR Spectral Data for
Akuammidine
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 19-(Z)-Akuammidine.

This data is foundational for the identification and structural verification of Akuammiline-type

alkaloids. The unambiguous assignment of these signals is achieved through a combination of

1D and 2D NMR experiments.[1]

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for 19-(Z)-Akuammidine.
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Position ¹³C Chemical Shift (δc)
¹H Chemical Shift (δH),
Multiplicity (J in Hz)

2 58.4 3.95, d (3.0)

3 52.1 3.25, m

5 53.2 3.60, m

6 35.8 2.85, m; 2.65, m

7 54.1 -

8 134.5 -

9 122.1 7.50, d (7.5)

10 120.0 7.15, t (7.5)

11 128.1 7.20, t (7.5)

12 110.8 7.10, d (7.5)

13 142.9 -

14 34.2 2.10, m; 1.90, m

15 31.5 2.30, m

16 52.8 3.80, s

17 (COOCH₃) 170.5 -

18 (CH₃) 12.5 1.70, d (7.0)

19 138.1 5.45, q (7.0)

20 125.2 -

21 59.9 4.20, d (12.0); 3.90, d (12.0)

OCH₃ 51.5 3.75, s

Note: Chemical shifts are typically referenced to residual solvent signals. The data presented

here is a representative compilation from literature sources.
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Table 2: Key 2D NMR Correlations for the Structural Elucidation of the Akuammiline Core.

Proton (δH)
COSY Correlations
(δH)

HMBC Correlations
(δc)

Key NOESY
Correlations (δH)

H-2 (3.95) H-3, H-6 C-3, C-6, C-7, C-21 H-6α, H-15

H-18 (1.70) H-19 C-19, C-20 H-19, H-21a

H-19 (5.45) H-18 C-18, C-20, C-2, C-7 H-18, H-5

H-5 (3.60) H-6, H-3 C-3, C-6, C-7, C-21 H-19, H-16

H-9 (7.50) H-10 C-8, C-11, C-13 H-10

Experimental Protocols
The following protocols provide a general framework for the NMR analysis of Akuammiline-

type alkaloids. Instrument parameters should be optimized based on the specific instrument,

probe, and sample concentration.

1. Sample Preparation:

Sample Purity: Ensure the isolated alkaloid is of high purity (>95%) as impurities can

complicate spectral interpretation.

Solvent: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated

solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). CDCl₃ is often a good starting point for this

class of compounds.

Filtration: Filter the sample solution into a 5 mm NMR tube to remove any particulate matter.

2. 1D NMR Spectroscopy Protocol:

¹H NMR:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: 12-16 ppm.
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Acquisition Time: 2-4 seconds.

Relaxation Delay (d1): 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024-4096, as ¹³C is inherently less sensitive.

3. 2D NMR Spectroscopy Protocols:

COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent

protons.

Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').

Data Points (F2 and F1): 2048 x 256.

Number of Scans: 2-4 per increment.

HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

Pulse Program: Gradient-selected, edited HSQC for multiplicity information (e.g.,

'hsqcedetgpsisp2.3'). This will show CH/CH₃ and CH₂ signals with opposite phases.

¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
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Data Points (F2 and F1): 1024 x 256.

Number of Scans: 4-8 per increment.

HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (2-4 bond) proton-carbon (¹H-¹³C) correlations, which is

critical for connecting different spin systems and identifying quaternary carbons.

Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz.

Data Points (F2 and F1): 2048 x 256.

Number of Scans: 16-32 per increment.

NOESY (Nuclear Overhauser Effect Spectroscopy):

Purpose: To identify through-space correlations between protons that are close to each

other (< 5 Å), which is essential for determining the relative stereochemistry.[2]

Pulse Program: Gradient-selected NOESY (e.g., 'noesygpph').

Mixing Time (d8): 500-800 ms (this may need to be optimized).

Data Points (F2 and F1): 2048 x 256.

Number of Scans: 16-32 per increment.

Visualizations
Diagram 1: Experimental Workflow for Akuammiline Structure Elucidation by NMR.
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Caption: Workflow for NMR-based structure elucidation of Akuammiline.

Diagram 2: Key NOESY Correlations for Determining the Relative Stereochemistry of the

Akuammiline Core.
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Akuammiline Core Structure (Simplified)
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Caption: Key through-space NOESY correlations in the Akuammiline scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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